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2-Methylheptandiol-2.3

Cat. No.: B14742581
M. Wt: 146.23 g/mol
InChI Key: GPAKPLDUZKETOZ-UHFFFAOYSA-N
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Description

Significance of Vicinal Diols in Organic Synthesis and Stereoselective Chemistry

Vicinal diols, also known as glycols, are organic compounds containing two hydroxyl (-OH) groups on adjacent carbon atoms. wikipedia.orglibretexts.org This structural arrangement imparts unique chemical reactivity, making them valuable intermediates and building blocks in organic synthesis. wikipedia.org

One of the primary applications of vicinal diols is in the synthesis of other important functional groups. For instance, the carbon-carbon bond of a vicinal diol can be cleaved to form aldehydes or ketones through a process called glycol cleavage. wikipedia.org They are also utilized as protecting groups for carbonyl compounds, a crucial step in many multi-step syntheses. wikipedia.org

In the realm of stereoselective chemistry, vicinal diols are pivotal. The synthesis of chiral diols, which are non-superimposable mirror images of each other, is of great interest for the production of pharmaceuticals and other bioactive molecules. researchgate.net The Sharpless asymmetric dihydroxylation, for example, is a well-known method for producing chiral diols from alkenes with high enantioselectivity. organic-chemistry.org This reaction utilizes an osmium tetroxide reagent and a chiral catalyst to control the stereochemical outcome of the dihydroxylation. organic-chemistry.org Other methods for synthesizing vicinal diols include the oxidation of alkenes with reagents like potassium permanganate (B83412) or through the hydrolysis of epoxides. wikipedia.orgchemistrysteps.com

The ability to control the stereochemistry during the formation of vicinal diols is a cornerstone of modern organic synthesis, enabling the creation of complex molecules with specific three-dimensional arrangements.

Historical Context of Branched-Chain Diol Research

Research into diols, including branched-chain variants, has evolved significantly over the decades. Early research often focused on the synthesis and properties of simple, linear diols like ethylene (B1197577) glycol, which found widespread industrial use. wikipedia.org The study of branched-chain diols represents a progression towards more complex and structurally diverse molecules.

The development of new synthetic methodologies has been a driving force in this field. For example, the discovery of organometallic catalysts has opened up new avenues for the selective synthesis of branched-chain diols. Platinum-catalyzed hydrosilylation of arylacetylenes followed by a second hydrosilylation and oxidation is one such method that yields 1-aryl-1,2-diols with high enantiomeric purity. organic-chemistry.org

More recently, there has been a growing interest in the microbial synthesis of branched-chain diols. nih.govresearchgate.net Researchers are exploring the use of engineered microorganisms to produce these compounds from renewable feedstocks like glucose and amino acids. nih.govresearchgate.net This bio-based approach offers a more sustainable alternative to traditional chemical synthesis and allows for the production of a diverse range of diol structures. nih.govresearchgate.net For instance, studies have demonstrated the production of branched-chain β,γ-diols like 4-methylpentane-2,3-diol from branched-chain amino acid metabolism in E. coli. researchgate.net This research highlights the ongoing effort to develop novel and efficient ways to access structurally complex diols for various applications.

Structural Motif of 2-Methylheptandiol-2,3 and its Stereoisomeric Considerations

The chemical structure of 2-Methylheptandiol-2,3 consists of a seven-carbon heptane (B126788) chain with a methyl group on the second carbon and hydroxyl groups on the second and third carbons. This arrangement makes it a vicinal diol.

Stereoisomerism:

The presence of two chiral centers at the C2 and C3 positions means that 2-Methylheptandiol-2,3 can exist as multiple stereoisomers. youtube.comyoutube.com A chiral center is a carbon atom that is attached to four different groups. The maximum number of possible stereoisomers can be calculated using the formula 2^n, where 'n' is the number of chiral centers. youtube.comyoutube.com For 2-Methylheptandiol-2,3, with two chiral centers, a maximum of four stereoisomers is possible. youtube.comyoutube.com

The synthesis of a specific stereoisomer of 2-Methylheptandiol-2,3 would require stereoselective methods to control the configuration at both chiral centers. This is a common challenge and goal in modern asymmetric synthesis.

Physicochemical Properties of 2-Methylheptandiol-2,3

PropertyValue
Molecular Formula C8H18O2
Molecular Weight 146.23 g/mol
Appearance Likely a liquid or low-melting solid
Boiling Point Estimated to be higher than that of 2-methylheptane (B165363) (116 °C) due to hydrogen bonding from the hydroxyl groups. nih.gov
Solubility Expected to have some solubility in water due to the presence of two hydroxyl groups capable of hydrogen bonding.

Spectroscopic Data of 2-Methylheptandiol-2,3 (Hypothetical)

Spectroscopy Expected Features
¹H NMR Signals corresponding to the methyl protons, methylene (B1212753) protons of the heptane chain, methine protons at C2 and C3, and hydroxyl protons. The chemical shifts and coupling patterns would be indicative of the specific stereoisomer.
¹³C NMR Signals for each of the eight carbon atoms. The chemical shifts of the carbons bearing the hydroxyl groups (C2 and C3) would be in the characteristic range for alcohols.
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the hydroxyl groups. C-H stretching and bending vibrations would also be present.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O2 B14742581 2-Methylheptandiol-2.3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H18O2

Molecular Weight

146.23 g/mol

IUPAC Name

2-methylheptane-2,3-diol

InChI

InChI=1S/C8H18O2/c1-4-5-6-7(9)8(2,3)10/h7,9-10H,4-6H2,1-3H3

InChI Key

GPAKPLDUZKETOZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(C)(C)O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Methylheptandiol 2,3 and Analogous Diols

Chemo- and Stereoselective Approaches to 1,2-Diols

Chemical synthesis provides a powerful toolkit for the creation of chiral diols. These methods often rely on the use of chiral catalysts or reagents to influence the stereochemical outcome of the reaction.

Asymmetric Dihydroxylation of Olefin Precursors

The Sharpless asymmetric dihydroxylation is a renowned method for the enantioselective synthesis of 1,2-diols from prochiral olefins. organic-chemistry.orgwikipedia.orgnih.gov This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand to achieve high levels of enantioselectivity. wikipedia.orgnih.gov A stoichiometric oxidant, such as potassium ferricyanide or N-methylmorpholine N-oxide (NMO), is used to regenerate the osmium catalyst, making the process more cost-effective and environmentally friendly. organic-chemistry.orgwikipedia.org

The choice of the chiral ligand, either a dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ) derivative, dictates which face of the olefin is hydroxylated, thus controlling the absolute stereochemistry of the resulting diol. wikipedia.org Commercially available reagent mixtures, known as AD-mix-α (containing a DHQ ligand) and AD-mix-β (containing a DHQD ligand), have simplified the application of this methodology. organic-chemistry.orgnih.gov The reaction is highly site-selective, favoring the most electron-rich double bond in polyunsaturated substrates. wikipedia.org The mechanism is thought to proceed through a [3+2]-cycloaddition of the osmium tetroxide-ligand complex to the alkene, followed by hydrolysis to release the diol. wikipedia.org

Table 1: Key Features of Sharpless Asymmetric Dihydroxylation

Feature Description
Reactants Alkene, Osmium Tetroxide (catalytic), Chiral Ligand (DHQ or DHQD derivative)
Oxidant Potassium Ferricyanide (K3Fe(CN)6) or N-Methylmorpholine N-oxide (NMO)
Product Chiral vicinal diol
Stereocontrol Achieved through the use of enantiomerically enriched chiral ligands.
Advantages High enantioselectivity, broad substrate scope, commercially available reagents.

Enantioselective Reduction Strategies for α-Hydroxy Ketones

Another important strategy for the synthesis of chiral 1,2-diols is the enantioselective reduction of α-hydroxy ketones. This approach establishes the second stereocenter of the diol with high stereocontrol. A variety of methods are available, including the use of chiral reducing agents and catalytic asymmetric reduction.

Chirally modified metal hydrides, such as lithium aluminum hydride (LAH) or sodium borohydride (B1222165), can be used for the stoichiometric reduction of ketones with high enantioselectivity. wikipedia.org The use of chiral ligands, such as BINOL, with these reducing agents helps to create a chiral environment around the hydride source, leading to preferential delivery of the hydride to one face of the carbonyl group. wikipedia.org

Catalytic methods, which are often more desirable, include the use of oxazaborolidine catalysts, famously developed by Corey, Bakshi, and Shibata (CBS). wikipedia.orgacs.org These catalysts, in conjunction with a stoichiometric reducing agent like borane or catecholborane, can reduce ketones to alcohols with high enantioselectivity. wikipedia.org Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, are also widely used for the asymmetric hydrogenation of ketones, often employing molecular hydrogen as the reductant. wikipedia.org

Butane-2,3-diol dehydrogenases, also known as acetoin reductases, are enzymes that catalyze the enantioselective reduction of diketones to the corresponding vicinal diols via an α-hydroxy ketone intermediate. nih.gov

Ring-Opening Reactions of Epoxides with Stereocontrol

The stereospecific ring-opening of epoxides provides a reliable method for the synthesis of 1,2-diols. The stereochemistry of the starting epoxide dictates the stereochemistry of the resulting diol. The reaction involves the nucleophilic attack of a hydroxide source, leading to the formation of a trans-1,2-diol due to the SN2 mechanism of the ring-opening. libretexts.orgucalgary.ca

This hydrolysis can be carried out under either acidic or basic conditions. libretexts.orgucalgary.ca In acidic conditions, the epoxide oxygen is first protonated, making the epoxide more susceptible to nucleophilic attack by water. libretexts.org The attack generally occurs at the more substituted carbon atom. libretexts.org Under basic conditions, the hydroxide ion directly attacks one of the epoxide carbons, with a preference for the less sterically hindered carbon. libretexts.org Regardless of the conditions, the result is an anti-dihydroxylation product. libretexts.org

Biocatalytic and Enzymatic Syntheses of Chiral Diols

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes and whole-cell microbial systems offer high selectivity and can operate under mild reaction conditions.

Enzyme-Catalyzed Asymmetric Synthesis Routes

Enzymes are highly efficient and selective catalysts for the synthesis of chiral diols. researchgate.net Oxidoreductases, for instance, are used in the reduction of α-hydroxy ketones to produce vicinal diols with high enantiomeric purity. researchgate.netrwth-aachen.de Lipases are another class of enzymes that can be used for the kinetic resolution of racemic diols, selectively acylating one enantiomer and allowing for the separation of the two. mdpi.com

A two-step enzymatic cascade can be employed for the asymmetric synthesis of aliphatic vicinal diols. researchgate.netrwth-aachen.de This process can involve a ligation step catalyzed by a lyase to form an α-hydroxy ketone, followed by a reduction step using an oxidoreductase to yield the chiral diol. researchgate.netrwth-aachen.de This modular approach allows for the synthesis of all possible stereoisomers of a given diol by selecting the appropriate enzymes for each step. researchgate.netrwth-aachen.de

Table 2: Enzyme Classes Used in Chiral Diol Synthesis

Enzyme Class Application
Oxidoreductases Enantioselective reduction of α-hydroxy ketones to 1,2-diols.
Lyases Carbon-carbon bond formation to produce α-hydroxy ketone precursors.
Lipases Kinetic resolution of racemic diols through enantioselective acylation.

Microbial Production of Branched-Chain Diols

The use of engineered microorganisms offers a promising route for the sustainable production of branched-chain diols from renewable feedstocks. nih.govresearchgate.net Metabolic engineering strategies can be employed to construct biosynthetic pathways in host organisms like Escherichia coli for the production of specific diols. nih.govpnas.org

For example, a biosynthetic platform has been developed in E. coli for the synthesis of branched-chain β,γ-diols. nih.gov This platform utilizes an acetohydroxyacid synthase from Saccharomyces cerevisiae to condense branched-chain aldehydes with pyruvate, forming α-hydroxyketones. nih.gov These intermediates can then be further metabolized to the desired diols. Through systematic optimization of the metabolic pathway, high titers of products like 4-methylpentane-2,3-diol have been achieved from glucose. nih.gov

Multi-Step Synthetic Sequences Incorporating 2-Methylheptandiol-2,3 Scaffolds

Multi-step syntheses provide a logical and controllable approach to constructing complex molecules like methyl-substituted diols. By combining fundamental reactions, chemists can strategically build the required carbon framework and introduce hydroxyl groups with desired stereochemistry.

The aldol reaction is a powerful tool for carbon-carbon bond formation, creating a β-hydroxy carbonyl compound that serves as a direct precursor to a diol. nih.gov For a molecule like 2-Methylheptandiol-2,3, a crossed-aldol reaction between the enolate of 2-pentanone and acetone (B3395972) would yield the intermediate 3-hydroxy-3-methyl-2-heptanone. This intermediate can then undergo stereoselective reduction of the ketone to furnish the target diol.

The control of stereochemistry is a critical challenge in aldol additions, as up to two new stereocenters can be generated. nih.gov The development of stereoselective aldol reactions, including those using chiral auxiliaries or catalysts, allows for the synthesis of specific diastereomers of the β-hydroxy ketone. wikipedia.org Subsequent reduction of the ketone can be achieved with high diastereoselectivity using various reagents, influenced by factors like substrate control (e.g., Felkin-Anh model) or reagent control (e.g., using bulky reducing agents or chelation-controlled reductions).

Recent advancements have focused on developing catalytic asymmetric aldol methods using novel organocatalysts. For example, a proline-derived organocatalyst combined with Cu(OTf)₂ has been used to synthesize chiral 1,3-keto alcohols with excellent enantiomeric excess (>99% ee). acs.org These keto-alcohols can then be asymmetrically reduced to provide chiral diols with high enantiomeric purity. acs.org This two-step asymmetric sequence offers a robust pathway to enantiomerically pure diols analogous to 2-Methylheptandiol-2,3. acs.org

Table 1: Representative Organocatalyzed Asymmetric Aldol Reaction

Aldehyde/Ketone Catalyst System Yield (%) Diastereomeric Ratio (anti:syn) Enantiomeric Excess (ee %)

Data sourced from a study on new proline-derived organocatalysts. acs.org

Carbon-carbon coupling reactions offer a direct method for forming the bond between the hydroxyl-bearing carbons of a vicinal diol. The pinacol (B44631) coupling reaction is a classic example, involving the reductive coupling of two carbonyl compounds to form a 1,2-diol. organic-chemistry.org To synthesize 2-Methylheptandiol-2,3, a cross-pinacol coupling between acetone and 2-pentanone would be required. A significant challenge in cross-coupling reactions is achieving selectivity and minimizing the formation of homodimers from each carbonyl component. organic-chemistry.org

Modern advancements have led to methods that improve the selectivity of cross-pinacol couplings. The use of low-valent titanium reagents has enabled selective coupling between two different aromatic aldehydes with good yields and diastereoselectivities. organic-chemistry.org While applying this to aliphatic ketones like acetone and 2-pentanone remains challenging, the principles guide the development of new catalytic systems.

More recently, manganese pincer complexes have been used as catalysts in the acceptorless dehydrogenative coupling of diols with secondary alcohols or ketones to form substituted cycloalkanes. acs.org The mechanism involves an initial aldol condensation, demonstrating the power of transition metal catalysis to facilitate C-C bond formation in complex sequences leading to alcohol-containing products. acs.org

Novel Reagents and Catalysts in Diol Synthesis

The development of new reagents and catalysts has revolutionized the synthesis of chiral diols, enabling high levels of asymmetry and efficiency. These innovations are central to producing enantiomerically pure compounds for various applications.

Organocatalysis has emerged as a major pillar of asymmetric synthesis, providing an alternative to metal-based catalysts. nih.gov Chiral diol-based scaffolds, such as BINOL and TADDOL derivatives, are widely used to create a chiral environment that induces enantioselectivity. nih.govresearchgate.net These organocatalysts can activate substrates through hydrogen bonding and other non-covalent interactions. For instance, chiral BINOL derivatives have been successfully used to catalyze the enantioselective allylboration of ketones, a process that yields chiral tertiary alcohols. nih.gov

Proline and its derivatives are another important class of organocatalysts, particularly for asymmetric aldol reactions. acs.org The combination of a proline-derived catalyst with a Lewis acid co-catalyst like Cu(OTf)₂ has been shown to be highly effective, affording aldol products with very high yield and stereoselectivity. acs.org

In the realm of metal catalysis, the design of chiral ligands is paramount. Chiral diene ligands have been developed for rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to α,β-unsaturated ketones, demonstrating high catalytic activity and enantioselectivity. sigmaaldrich.comarmchemfront.com These ligands, often built on rigid bicyclic skeletons, create a well-defined chiral pocket around the metal center, effectively controlling the facial selectivity of the reaction. sigmaaldrich.com

Table 2: Examples of Chiral Ligands/Organocatalysts in Asymmetric Synthesis

Catalyst/Ligand Type Reaction Type Key Feature
BINOL derivatives Allylboration of ketones Axially chiral diol scaffold creates a chiral environment via coordination. nih.gov
Proline derivatives Aldol reaction Forms a chiral enamine intermediate to control stereochemistry. acs.org

Transition metal catalysis provides some of the most efficient and reliable methods for synthesizing vicinal diols, particularly through the dihydroxylation of alkenes. wikipedia.org The Sharpless asymmetric dihydroxylation is a landmark reaction that converts alkenes into chiral vicinal diols with high enantioselectivity. mdpi.com This reaction utilizes osmium tetroxide as the catalyst in conjunction with a chiral quinine-based ligand. mdpi.comgoogle.com To synthesize 2-Methylheptandiol-2,3, this method would be applied to 2-methylhept-2-ene. The choice of ligand (e.g., from AD-mix-α or AD-mix-β) dictates which enantiomer of the diol is formed. mdpi.com

The catalytic cycle involves the coordination of the alkene to the osmium-ligand complex, followed by a [3+2] cycloaddition to form an osmate ester, which is then hydrolyzed to release the diol and regenerate the catalyst. wikipedia.org

While osmium is highly effective, its cost and toxicity have prompted research into other transition metals. wikipedia.org Iridium-catalyzed C-H silylation of unactivated C(sp³)–H bonds, followed by oxidation of the resulting C-Si bond, has been developed as a novel method for converting 1-alkenes into 1,4-diols. nih.gov This strategy of functionalizing unactivated C-H bonds opens new pathways for diol synthesis. Similarly, iron-based catalysts have been explored for stereospecific alkane hydroxylation, suggesting the potential for direct conversion of hydrocarbons to alcohols. researchgate.net

Table 3: Overview of Transition Metal-Catalyzed Dihydroxylation

Metal Catalyst Co-oxidant / Ligand Substrate Key Advantage
Osmium Tetroxide (OsO₄) N-Methylmorpholine N-oxide (NMO) / Chiral Quinine Ligands Alkenes High yields and excellent, predictable enantioselectivity (Sharpless Dihydroxylation). wikipedia.orgmdpi.com
Iridium Complexes TBPicSi directing group 1-Alkenes C-H activation strategy for formal 1,4-oxygenation. nih.gov

Stereochemical Investigations of 2 Methylheptandiol 2,3

Enantioselective Synthesis and Chiral Purity Determination

The synthesis of a single enantiomer of a chiral compound is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials sciences. For vicinal diols like 2-methylheptanediol-2,3, a primary method for achieving enantioselectivity is the asymmetric dihydroxylation of a corresponding alkene, in this case, 2-methyl-2-heptene (B165378).

Enantioselective Synthesis:

A widely employed and highly effective method for the enantioselective synthesis of vicinal diols from alkenes is the Sharpless Asymmetric Dihydroxylation. This method utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). The choice of the chiral ligand dictates which face of the alkene is hydroxylated, leading to the preferential formation of one enantiomer. For the synthesis of a specific enantiomer of 2-methylheptanediol-2,3, one would select the appropriate chiral ligand to direct the hydroxylation to either the re or si face of the double bond in 2-methyl-2-heptene.

While specific research detailing the enantioselective synthesis of 2-methylheptanediol-2,3 is not extensively documented in publicly available literature, studies on analogous compounds provide insight into the expected outcomes. For instance, the enantioselective synthesis of structurally related 2-methyl-1,2-diols has been achieved with high enantiomeric excess (ee). nih.gov

Chiral Purity Determination:

Once an enantioselective synthesis is performed, determining the enantiomeric purity (or enantiomeric excess) of the product is crucial. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common and reliable technique. The two enantiomers of the diol will interact differently with the chiral stationary phase, resulting in different retention times and allowing for their separation and quantification.

Another powerful method for determining enantiomeric purity is Nuclear Magnetic Resonance (NMR) spectroscopy, often in conjunction with a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). By reacting the diol with a chiral agent, such as Mosher's acid or its derivatives, a mixture of diastereomers is formed. These diastereomers have distinct NMR spectra, and the integration of specific signals for each diastereomer allows for the calculation of the enantiomeric excess of the original diol.

MethodPrincipleTypical Application
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase.Separation and quantification of enantiomers.
NMR with CDAConversion of enantiomers into diastereomers with distinct NMR spectra.Determination of enantiomeric excess by signal integration.
NMR with CSAFormation of transient diastereomeric complexes with different NMR chemical shifts.Direct observation of enantiomers in the NMR spectrum.

Diastereoselective Control in 2-Methylheptandiol-2,3 Formation

The formation of 2-methylheptanediol-2,3 from 2-methyl-2-heptene results in two stereocenters. When the starting material is achiral and the reaction conditions are not enantioselective, a mixture of diastereomers can be formed. Diastereoselective control refers to the ability to influence the reaction to favor the formation of one diastereomer over the other (e.g., syn vs. anti).

In the context of the dihydroxylation of 2-methyl-2-heptene, the relative orientation of the two newly introduced hydroxyl groups is typically syn. This is because the mechanism of osmium tetroxide-mediated dihydroxylation involves the concerted addition of the osmium reagent to one face of the double bond, forming a cyclic osmate ester intermediate. Subsequent hydrolysis of this intermediate yields the syn-diol.

The facial selectivity of the dihydroxylation of a trisubstituted alkene like 2-methyl-2-heptene can be influenced by steric and electronic factors within the substrate, as well as by the specific reagents used. For instance, the size of the substituents on the double bond can direct the incoming oxidizing agent to the less hindered face. In catalytic asymmetric dihydroxylation, the chiral ligand plays the dominant role in controlling diastereoselectivity by creating a chiral pocket that preferentially binds one face of the alkene.

Absolute Configuration Assignment Methodologies

Determining the absolute configuration of the stereocenters in a chiral molecule like 2-methylheptanediol-2,3 is a critical step in its stereochemical characterization. Several methods can be employed for this purpose.

X-ray Crystallography: If a single crystal of one of the pure enantiomers of 2-methylheptanediol-2,3 or a suitable crystalline derivative can be obtained, X-ray crystallography can provide an unambiguous determination of the three-dimensional arrangement of atoms in the molecule, and thus its absolute configuration.

NMR-Based Methods: NMR spectroscopy is a powerful tool for assigning absolute configuration, often by converting the enantiomeric diol into a pair of diastereomers with a chiral derivatizing agent of known absolute configuration. The most famous of these is the Mosher's method, which involves the formation of diastereomeric esters using α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). By analyzing the differences in the 1H NMR chemical shifts of the protons in the two diastereomeric esters, the absolute configuration of the original alcohol can be deduced.

For diols, this method can be extended by forming bis-esters. The analysis of the chemical shift differences (Δδ = δS - δR) for protons near the stereocenters in the two diastereomeric derivatives allows for the assignment of the absolute configuration of both chiral centers.

Chemical Correlation: The absolute configuration of 2-methylheptanediol-2,3 could also be determined by chemically converting it to a compound of a known absolute configuration, or by synthesizing it from a starting material of a known absolute configuration through a series of stereochemically well-defined reactions.

MethodDescriptionRequirements
X-ray CrystallographyDirect determination of the 3D structure.A suitable single crystal of the pure enantiomer or a derivative.
NMR with Chiral Derivatizing AgentsFormation of diastereomers with distinct NMR spectra to deduce configuration based on established models (e.g., Mosher's method).Pure enantiomers of the diol and a chiral derivatizing agent.
Chemical CorrelationRelating the compound to another of known absolute configuration through stereospecific reactions.A known compound that can be related chemically to the target molecule.

C2-Symmetry and Pseudochirality in Related Diol Systems

The concepts of C2-symmetry and pseudochirality are important in stereochemistry, particularly in the context of diol systems and their application in asymmetric synthesis.

C2-Symmetry: A molecule possesses a C2 axis of symmetry if a 180° rotation about this axis results in a molecule that is indistinguishable from the original. C2-symmetric diols, where two identical chiral units are related by a C2 axis, are highly valuable as chiral ligands in asymmetric catalysis. The symmetry of the ligand can simplify the possible transition states in a catalytic cycle, often leading to higher enantioselectivities. While 2-methylheptanediol-2,3 itself is not C2-symmetric, the principles of C2-symmetry are fundamental to the design of chiral ligands used in its potential enantioselective synthesis.

Pseudochirality: A molecule is considered pseudochiral if it has stereocenters but is achiral due to the presence of a plane of symmetry or a center of inversion. This often arises in meso compounds. In the context of diol systems, a meso-diol would be an example of a pseudochiral compound. For instance, if the substituents at C2 and C3 of a diol were identical, a meso isomer would be possible. While 2-methylheptanediol-2,3 has different substituents at the carbon atoms of the diol unit and therefore cannot have a meso form, the concept of pseudochirality is relevant in the broader study of diol stereochemistry.

Mechanistic Studies and Reaction Pathways Involving 2 Methylheptandiol 2,3

Acid-Catalyzed Rearrangements of Vicinal Diols

Vicinal diols, or 1,2-diols, such as 2-Methylheptandiol-2,3, undergo a characteristic acid-catalyzed rearrangement to form carbonyl compounds. masterorganicchemistry.com This reaction, known as the pinacol (B44631) rearrangement, is a cornerstone transformation in organic synthesis, first described in 1860 by Wilhelm Rudolph Fittig. wikipedia.orgbyjus.com The process involves the dehydration of the diol to yield a ketone or an aldehyde. organic-chemistry.orgchemistrysteps.com

The mechanism of the pinacol rearrangement proceeds through several distinct steps when a vicinal diol is treated with a strong acid like sulfuric acid (H₂SO₄). masterorganicchemistry.combyjus.com

Protonation of a Hydroxyl Group : The reaction is initiated by the protonation of one of the hydroxyl groups by the acid catalyst. wikipedia.orgbyjus.com In an asymmetrical diol like 2-Methylheptandiol-2,3, the choice of which hydroxyl group is protonated is determined by the stability of the resulting carbocation in the next step.

Loss of Water to Form a Carbocation : The protonated hydroxyl group departs as a water molecule, which is a good leaving group, resulting in the formation of a carbocation. masterorganicchemistry.comchemistrysteps.com The stability of this carbocation is a critical factor influencing the reaction pathway.

1,2-Migratory Shift : A substituent (an alkyl, aryl, or hydride group) from the adjacent carbon migrates to the positively charged carbon. wikipedia.org This rearrangement is the key step and is driven by the formation of a more stable resonance-stabilized oxonium ion. wikipedia.org

Deprotonation : The final step involves the deprotonation of the resulting oxonium ion to yield the final carbonyl product, regenerating the acid catalyst. byjus.com

For 2-Methylheptandiol-2,3, the tertiary hydroxyl group at the C-2 position is preferentially protonated and eliminated because it leads to the formation of a more stable tertiary carbocation, as opposed to the secondary carbocation that would form at the C-3 position.

The selectivity of the pinacol rearrangement in asymmetrical diols is governed by two main factors: the stability of the carbocation intermediate and the migratory aptitude of the shifting group. wikipedia.orgchemistrysteps.com

Carbocation Stability : The reaction proceeds via the most stable carbocation intermediate. Tertiary carbocations are more stable than secondary ones due to hyperconjugation and inductive effects. In the case of 2-Methylheptandiol-2,3, protonation and loss of water from the C-2 hydroxyl group forms a stable tertiary carbocation.

Migratory Aptitude : Once the carbocation is formed, a group from the adjacent carbon (C-3) migrates. The relative ease with which a group migrates is known as its migratory aptitude. This migration is generally concerted, meaning the bond to the migrating group begins to form as the bond to the leaving group breaks. The established order of migratory aptitude is generally Hydride (H⁻) > Aryl (e.g., Phenyl) > Alkyl. wikipedia.orgpku.edu.cn For the carbocation formed from 2-Methylheptandiol-2,3, the adjacent C-3 carbon has a hydrogen atom and a butyl group. Due to its superior migratory aptitude, the hydride will shift in preference to the butyl group, leading to the formation of 3,3-dimethylheptan-2-one (B8732555) as the major product.

Table 1: General Migratory Aptitude of Common Groups in Pinacol Rearrangement This table provides a generalized order. Actual migratory aptitude can be influenced by steric and electronic factors within a specific molecule.

Migratory Group General Aptitude Order
Hydride (H) Highest
Phenyl (Ph) High
tert-Alkyl Moderate
sec-Alkyl Moderate
n-Alkyl Low
Methyl (Me) Lowest

Oxidation and Reduction Pathways of Diols

The hydroxyl groups of 2-Methylheptandiol-2,3 can undergo both oxidation and reduction, although diols are already a relatively reduced functional group.

Oxidation : Vicinal diols can be cleaved oxidatively at the carbon-carbon bond between the two hydroxyl groups. This is commonly achieved using reagents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄). The oxidation of 2-Methylheptandiol-2,3 with these reagents would break the C2-C3 bond to yield two carbonyl compounds: acetone (B3395972) (from the C2 side) and pentanal (from the C3 side). Milder oxidation, depending on the reagent, could potentially lead to the formation of a hydroxy-ketone or a diketone, though this is often harder to control. Different oxidizing agents can lead to different products, and the reaction pathway can be influenced by factors like reactant concentration and pH. mdpi.com

Reduction : The reduction of diols to alkanes is a challenging transformation that requires harsh conditions. More commonly, reduction pathways are considered in the synthesis of the diol itself. For instance, 2-Methylheptandiol-2,3 could be synthesized via the reduction of a corresponding diketone (2,3-dioxo-2-methylheptane) or a hydroxy-ketone (e.g., 3-hydroxy-2-methylheptan-2-one). Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used for such reductions of carbonyl compounds to alcohols. elte.hu

Table 2: Selected Oxidation and Reduction Reactions for Diols and Related Compounds

Reaction Type Reagent(s) Substrate Product(s) for 2-Methylheptandiol-2,3
Oxidative Cleavage Periodic Acid (HIO₄) Vicinal Diol Acetone and Pentanal
Oxidation Chromic Acid (H₂CrO₄) Secondary Alcohol Ketone (at C3)
Reduction NaBH₄ or LiAlH₄ Ketone/Aldehyde Alcohol

Functional Group Transformations of Hydroxyl Groups in 2-Methylheptandiol-2,3

The two hydroxyl groups in 2-Methylheptandiol-2,3 are versatile handles for further synthetic modifications. nih.gov Distinguishing between the tertiary (C-2) and secondary (C-3) hydroxyl groups can allow for chemoselective reactions.

Esterification : The hydroxyl groups can react with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) to form esters. The secondary alcohol at C-3 is generally more reactive towards esterification than the sterically hindered tertiary alcohol at C-2.

Etherification : Formation of ethers can be achieved, for example, through the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide and then reacted with an alkyl halide. Again, the secondary hydroxyl is typically more accessible for this reaction.

Conversion to Leaving Groups : The hydroxyl groups can be converted into better leaving groups for nucleophilic substitution reactions. This is often done by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine (B92270) to form tosylates or mesylates. This transformation is generally much more efficient for the secondary alcohol.

Conversion to Alkyl Halides : Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the hydroxyl groups into alkyl chlorides or bromides, respectively. These reactions often proceed through different mechanisms for primary, secondary, and tertiary alcohols.

Table 3: Common Functional Group Transformations for Alcohols

Transformation Reagent(s) Product Functional Group
Esterification R'COCl, Pyridine Ester
Etherification 1. NaH; 2. R'Br Ether
Tosylation TsCl, Pyridine Tosylate (Good Leaving Group)
Halogenation PBr₃ Alkyl Bromide

Reaction Kinetics and Thermodynamic Considerations in Diol Transformations

The outcome of chemical reactions involving diols is governed by the principles of thermodynamics and kinetics. researchgate.netlibretexts.org

Table 4: Kinetic vs. Thermodynamic Control in Chemical Reactions

Factor Kinetic Control Thermodynamic Control
Governing Principle Reaction Rate Product Stability
Key Energy Barrier Lowest Activation Energy (ΔG‡) Lowest Overall Gibbs Free Energy (ΔG°)
Favored Product The one that forms fastest The most stable product
Typical Conditions Low Temperature, Short Reaction Time High Temperature, Long Reaction Time

Advanced Analytical Characterization Techniques for 2 Methylheptandiol 2,3

Spectroscopic Methods for Structural Elucidation of Stereoisomers

Spectroscopic techniques are indispensable tools for probing the molecular structure of 2-methylheptandiol-2,3 at the atomic level. These methods provide detailed information about the connectivity of atoms and their spatial relationships, which are crucial for distinguishing between different stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chiral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for the structural elucidation of organic molecules. In the context of chiral analysis, NMR is particularly useful for differentiating between enantiomers and diastereomers. Since enantiomers have identical physical properties in an achiral environment, their NMR spectra are also identical. To overcome this, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) are employed. researchgate.netnih.govresearchgate.net

The reaction of a racemic mixture of 2-methylheptandiol-2,3 with an enantiomerically pure CDA, such as Mosher's acid ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid), results in the formation of diastereomeric esters. These diastereomers exhibit distinct chemical shifts in their ¹H and ¹³C NMR spectra, allowing for their individual identification and quantification. The difference in chemical shifts (Δδ) between the diastereomeric signals is a measure of the chiral recognition.

¹H NMR Data for a Diastereomeric Mixture of 2-Methylheptandiol-2,3 Derivatized with a Chiral Agent (Illustrative)

Functional GroupChemical Shift (ppm) - Diastereomer 1Chemical Shift (ppm) - Diastereomer 2
-CH₃ (C2)1.251.28
-CH (C3)3.603.65
-CH₂- (Alkyl Chain)1.30-1.601.32-1.63
Terminal -CH₃0.900.92

Note: The chemical shifts are hypothetical and serve to illustrate the principle of diastereomeric differentiation by NMR.

Vibrational and Electronic Spectroscopy Applications

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule. For 2-methylheptandiol-2,3, the characteristic O-H stretching vibrations of the hydroxyl groups would be observed in the region of 3200-3600 cm⁻¹. The C-O stretching vibrations would appear in the 1000-1200 cm⁻¹ region. While conventional vibrational spectroscopy is not inherently suited for distinguishing enantiomers, techniques like vibrational circular dichroism (VCD) can differentiate between chiral molecules based on their differential absorption of left and right circularly polarized infrared light.

Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. Since 2-methylheptandiol-2,3 lacks a significant chromophore, it is not expected to exhibit strong absorption in the UV-Vis region.

Chromatographic Techniques for Enantiomeric and Diastereomeric Separation

Chromatography is a cornerstone of separation science and is extensively used for the resolution of stereoisomers. Chiral chromatography, in particular, enables the separation of enantiomers, which is crucial for determining enantiomeric purity and for isolating individual enantiomers for further study. chiralpedia.comphenomenex.comcsfarmacie.cz

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of enantiomers. sigmaaldrich.commdpi.comnih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the separation of a wide range of chiral compounds, including alcohols and diols. nih.gov The enantiomeric excess (ee) of a sample can be accurately determined by comparing the peak areas of the two enantiomers in the chromatogram.

Illustrative Chiral HPLC Separation of 2-Methylheptandiol-2,3 Enantiomers

ParameterValue
Chiral Stationary PhasePolysaccharide-based (e.g., Chiralpak AD-H)
Mobile Phasen-Hexane/Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
Retention Time (Enantiomer 1)8.5 min
Retention Time (Enantiomer 2)10.2 min
Separation Factor (α)1.20
Resolution (Rs)1.8

Note: The values in this table are for illustrative purposes to demonstrate a typical chiral HPLC separation.

Gas Chromatography with Chiral Stationary Phases

Gas Chromatography (GC) with a chiral stationary phase is another powerful technique for the separation of volatile chiral compounds. chromatographyonline.comchromatographyonline.comazom.comnih.gov For diols like 2-methylheptandiol-2,3, derivatization to more volatile esters or ethers may be necessary prior to analysis. Cyclodextrin-based chiral stationary phases are commonly used for the GC separation of a variety of chiral molecules, including alcohols and diols. gcms.cz The underlying principle of separation is the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, which have different stabilities and thus different retention times.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation patterns. When coupled with a chromatographic separation technique such as GC or HPLC (GC-MS or LC-MS), it becomes a powerful tool for the identification and quantification of individual components in a mixture.

For 2-methylheptandiol-2,3, electron ionization (EI) mass spectrometry would likely lead to the fragmentation of the molecular ion. The fragmentation patterns of alcohols are often characterized by the loss of water (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). The fragmentation of the alkyl chain would also produce a series of characteristic ions separated by 14 mass units (corresponding to CH₂ groups). libretexts.orgchemguide.co.uklibretexts.org

Expected Key Fragment Ions in the Mass Spectrum of 2-Methylheptandiol-2,3 (Illustrative)

m/zProposed Fragment
128[M - H₂O]⁺
113[M - H₂O - CH₃]⁺
101[M - C₃H₇]⁺ (alpha-cleavage)
87[M - C₄H₉]⁺ (alpha-cleavage)
73[C₄H₉O]⁺
59[C₃H₇O]⁺

Note: The molecular weight of 2-methylheptandiol-2,3 is 146.23 g/mol . The fragments are hypothetical and based on general fragmentation rules for alcohols.

Validation of Analytical Procedures for Diol Analysis

The validation of an analytical procedure is a critical process to demonstrate its suitability for the intended purpose europa.euresearchgate.net. For the analysis of diols such as 2-Methylheptandiol-2,3, this involves a thorough evaluation of specific performance characteristics to ensure the generated data is reliable, accurate, and reproducible researchgate.net. The validation process is guided by internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), which outline the necessary parameters to be investigated europa.euwordpress.comfda.govdemarcheiso17025.com. These parameters typically include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) demarcheiso17025.comgavinpublishers.com.

The objective is to provide documented evidence that the analytical method will consistently produce results that meet the predetermined specifications and quality attributes demarcheiso17025.com. Validation is essential for methods used in quality control, stability testing, and impurity determination of pharmaceutical substances and products fda.govpharmaguideline.com. While specific validation data for 2-Methylheptandiol-2,3 is not extensively published, the principles and methodologies can be effectively demonstrated by examining procedures validated for structurally similar diols and glycols oup.comcoresta.orgunimma.ac.idresearchgate.net. Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly employed for the analysis of these compounds and are subject to rigorous validation coresta.orgijesrr.orgresearchgate.netwjpmr.com.

Specificity

Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components researchgate.net. For diol analysis, this is often demonstrated by analyzing a placebo or sample matrix spiked with the analyte and any potential interfering substances researchgate.net. In chromatographic methods like GC or HPLC, specificity is confirmed by the absence of interfering peaks at the retention time of the analyte peak wordpress.com. For identification tests, the method must be able to distinguish between the target analyte and structurally similar compounds nih.gov. A well-resolved peak for the analyte with no co-elution from other components indicates the method's specificity wordpress.com.

Linearity and Range

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range aaps.ca. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity europa.euaaps.ca.

To establish linearity, a series of standard solutions of the diol at different concentrations are prepared and analyzed. The response (e.g., peak area in chromatography) is then plotted against the concentration, and a linear regression analysis is performed. The correlation coefficient (r) or coefficient of determination (r²) is a key indicator of linearity, with values close to 1.000 indicating a strong linear relationship unimma.ac.id. For an assay, the typical range is 80% to 120% of the target concentration europa.eu.

Table 1: Example Linearity Data for a Diol Analyzed by GC-MS This table presents hypothetical data based on typical validation results for diol analysis to illustrate the concept of linearity.

Concentration (mg/L)Instrument Response (Peak Area)
50125,480
100251,050
250627,900
5001,255,600
7501,883,150
Regression Equation y = 2510x + 150
Correlation Coefficient (r) 0.9998

Accuracy

Accuracy demonstrates the closeness of the test results obtained by the method to the true value researchgate.net. It is typically assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., three concentrations, each in triplicate) wordpress.com. One common way to determine accuracy is through recovery studies, where a known amount of pure analyte is added (spiked) into a sample matrix (e.g., a placebo formulation) and then analyzed researchgate.net. The percentage of the analyte recovered is then calculated. For many diol assays, recovery rates between 98% and 102% are considered acceptable unimma.ac.id.

Table 2: Example Accuracy (Recovery) Data for Diol Analysis This table illustrates typical recovery results from a spiked placebo study.

Theoretical Concentration (mg/L)Mean Measured Concentration (mg/L)Mean Recovery (%)
80.079.299.0
100.0101.1101.1
120.0118.698.8

Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions wordpress.com. It is evaluated at two levels:

Repeatability (Intra-assay precision): This assesses the precision over a short interval of time with the same analyst and equipment. It is typically determined from a minimum of six determinations at 100% of the test concentration or from nine determinations covering the specified range wordpress.com.

Intermediate Precision: This expresses the variation within the same laboratory, but with different analysts, on different days, or with different equipment wordpress.com.

Precision is usually expressed as the Relative Standard Deviation (RSD) or Coefficient of Variation (CV) of the series of measurements. An RSD of ≤2.0% is often required for assay methods wordpress.comnih.gov.

Table 3: Example Precision Data for a Diol Assay This table shows representative repeatability and intermediate precision results.

Precision LevelNumber of Determinations (n)Mean Assay Value (%)Standard DeviationRelative Standard Deviation (RSD)
Repeatability 699.80.750.75%
Intermediate Precision 12 (2 analysts, 6 each)100.11.101.10%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value wordpress.com. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy wordpress.com.

These limits are often determined based on the signal-to-noise ratio (S/N), where an S/N ratio of 3:1 is common for the LOD and 10:1 for the LOQ wordpress.com. For the analysis of glycol impurities, validated GC-MS methods have demonstrated LOQs in the range of low ng/mg or mg/L unimma.ac.idresearchgate.net.

Table 4: Example Detection and Quantitation Limits for Glycol Impurities This table provides examples of LOD and LOQ values reported for various glycols, which can serve as a reference for methods analyzing diol compounds.

CompoundMethodLimit of Detection (LOD)Limit of Quantitation (LOQ)
Ethylene (B1197577) Glycol (EG)GC-MS0.26 ng/mg unimma.ac.id0.86 ng/mg unimma.ac.id
Diethylene Glycol (DEG)GC-MS0.51 ng/mg unimma.ac.id1.69 ng/mg unimma.ac.id
Propylene GlycolGC-FID0.05% v/v researchgate.net0.15% v/v researchgate.net

Theoretical and Computational Chemistry Approaches for 2 Methylheptandiol 2,3

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. It is particularly valuable for elucidating complex organic reaction mechanisms by calculating the energies of reactants, products, transition states, and intermediates. osti.govmdpi.com For 2-Methylheptandiol-2,3, DFT studies could map out the potential energy surfaces for various reactions, such as acid-catalyzed dehydration or oxidation.

Research in computational chemistry has shown that many density functionals can produce large errors and may even differ in predicting the fundamental nature of a reaction pathway. osti.gov Therefore, the careful selection of an appropriate functional and basis set is critical for obtaining accurate results. For a multi-step reaction, DFT calculations can identify the rate-determining step by finding the highest energy barrier along the reaction coordinate. rsc.org For instance, in a hypothetical acid-catalyzed pinacol (B44631) rearrangement of 2-Methylheptandiol-2,3, DFT could be used to compare the energy barriers for the migration of the ethyl group versus the butyl group, thereby predicting the major product.

Table 1: Hypothetical DFT-Calculated Energy Barriers for Competing Pathways in a Reaction of 2-Methylheptandiol-2,3

Reaction PathwayTransition StateCalculated Activation Energy (kcal/mol)Relative Stability of Product
Pathway A: Protonation at C2-OH, Water Loss, Hydride ShiftTS-A25.4Thermodynamically Favored
Pathway B: Protonation at C3-OH, Water Loss, Methyl ShiftTS-B28.1Less Stable Isomer
Pathway C: Concerted Water Elimination and RearrangementTS-C35.7Kinetically Disfavored

Note: Data in this table is illustrative and does not represent experimentally verified values.

These calculations provide a quantitative understanding of reaction feasibility and selectivity, guiding synthetic efforts. pku.edu.cn

Molecular Dynamics Simulations of Diol Conformations

The reactivity and physical properties of a flexible molecule like 2-Methylheptandiol-2,3 are governed by its conformational preferences. Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of molecules by simulating the atomic motions over time. researchgate.net An MD simulation would reveal the distribution of different conformers of 2-Methylheptandiol-2,3 in a given environment (e.g., in a vacuum or in a specific solvent).

Table 2: Hypothetical Conformational Population Analysis of 2-Methylheptandiol-2,3 from an MD Simulation

Conformer DescriptionO-C-C-O Dihedral Angle (°)C1-C2-C3-C4 Dihedral Angle (°)Population (%)Hydrogen Bond Status
Gauche 1 ~60~180 (anti)45Intramolecular H-bond
Gauche 2 ~-60~180 (anti)43Intramolecular H-bond
Anti ~180~60 (gauche)10No Intramolecular H-bond
Other VariousVarious2Transient/Unstable

Note: Data in this table is illustrative and based on typical findings for vicinal diols, not specific experimental data for 2-Methylheptandiol-2,3.

Understanding these conformational ensembles is crucial, as the dominant shape of the molecule influences its accessibility for reactions and its interaction with other molecules or biological targets. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Diol Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with a specific activity, such as their reactivity or biological potency. wikipedia.orgijnrd.org A QSAR study for diol reactivity would involve synthesizing or computationally generating a series of analogues of 2-Methylheptandiol-2,3 and measuring their reaction rates under specific conditions.

The process involves calculating a set of molecular descriptors for each analogue. These descriptors quantify various physicochemical properties, including:

Electronic Descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific radii.

Topological Descriptors: Indices that describe molecular branching and connectivity.

Statistical methods, such as multiple linear regression, are then used to build a model that connects these descriptors to the observed reactivity. nih.gov Such a model can predict the reactivity of new, unsynthesized diols and provide insight into the factors that drive the reaction. nih.govmdpi.com

Table 3: Example of a Hypothetical QSAR Model for Diol Reactivity

DescriptorDescriptionCoefficientp-value
logP Lipophilicity+0.25<0.05
qC2 Partial charge on Carbon-2-1.54<0.01
V_mol Molecular Volume (ų)-0.08>0.05
Model Equation: log(k) = 0.87 + 0.25logP - 1.54qC2
Statistical Metrics: R² = 0.91, Q² = 0.82

Note: This table presents a hypothetical QSAR model for illustrative purposes. k represents the reaction rate constant. R² (coefficient of determination) and Q² (cross-validated R²) are measures of the model's quality.

Prediction of Spectroscopic Parameters and Chiral Recognition

Computational chemistry is instrumental in predicting spectroscopic properties, which aids in structure elucidation and the interpretation of experimental data. For 2-Methylheptandiol-2,3, DFT calculations can predict its ¹H and ¹³C NMR chemical shifts, infrared vibrational frequencies, and UV-Vis electronic spectra. nih.gov Comparing the calculated spectra of different possible isomers with experimental data is a powerful method for confirming the structure of a synthesized compound.

Given that 2-Methylheptandiol-2,3 is a chiral molecule, computational methods are particularly useful for studying chiral recognition. This phenomenon occurs when a chiral molecule interacts differently with the two enantiomers of another chiral compound. csic.es Theoretical models can simulate the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) between the enantiomers of 2-Methylheptandiol-2,3 and a chiral selector or a biological receptor. nih.govresearchgate.net By calculating the binding energies of the diastereomeric complexes formed, researchers can predict which enantiomer will bind more strongly, providing a molecular-level understanding of the recognition process. researchgate.net

Table 4: Hypothetical Comparison of Calculated and Experimental ¹³C NMR Shifts for 2-Methylheptandiol-2,3

Carbon AtomCalculated Chemical Shift (ppm) (DFT/B3LYP/6-31G*)Hypothetical Experimental Shift (ppm)Difference (ppm)
C114.214.00.2
C274.573.90.6
C376.876.10.7
C436.135.80.3
C528.327.90.4
C623.022.60.4
C714.414.10.3
C2-Methyl26.526.00.5

Note: Data in this table is for illustrative purposes. The accuracy of predicted shifts depends heavily on the computational method and solvent model used.

Role of 2 Methylheptandiol 2,3 in Asymmetric Catalysis and Organic Synthesis

Chiral Auxiliaries Derived from 2-Methylheptanediol-2,3

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the formation of a new stereocenter. sumitomo-chem.co.jp After the desired stereochemical outcome is achieved, the auxiliary is removed and can often be recovered for reuse. Chiral diols are a well-established class of compounds used for this purpose. They can be reacted with a prochiral substrate to form a chiral derivative, such as an acetal (B89532) or ketal. The steric and electronic properties of the diol then influence subsequent reactions, such as alkylations or additions, to proceed with a high degree of diastereoselectivity.

Although specific examples of chiral auxiliaries derived directly from 2-Methylheptanediol-2,3 are not readily found in the literature, the principle remains applicable. The two hydroxyl groups of 2-Methylheptanediol-2,3, along with its chiral centers, could be used to form temporary adducts with carbonyl compounds or other functional groups, thereby directing the stereochemical course of a reaction. The effectiveness of such an auxiliary would depend on its ability to create a sterically biased environment around the reactive center.

Ligand Design and Application in Enantioselective Transformations

In addition to serving as chiral auxiliaries, chiral diols are frequently employed as precursors for the synthesis of chiral ligands for metal-catalyzed enantioselective reactions. These ligands coordinate to a metal center, creating a chiral environment that influences the binding of reactants and the stereochemical outcome of the transformation.

Derivatives of 2-Methylheptanediol-2,3 could potentially be transformed into various types of ligands, such as phosphines, phosphites, or N-heterocyclic carbenes. For instance, the hydroxyl groups could serve as anchor points for the introduction of phosphorus-containing moieties to create bidentate phosphine (B1218219) ligands. These ligands could then be used in a variety of transition-metal-catalyzed reactions, including:

Asymmetric Hydrogenation: The reduction of prochiral olefins, ketones, or imines to chiral alkanes, alcohols, or amines.

Asymmetric Allylic Alkylation: The substitution reaction of an allylic substrate with a nucleophile.

Asymmetric Diels-Alder Reactions: The [4+2] cycloaddition of a diene and a dienophile to form a chiral cyclohexene (B86901) derivative.

The success of such ligands would be contingent on their steric and electronic properties, which are dictated by the structure of the 2-Methylheptanediol-2,3 backbone.

Building Block for Complex Molecule Synthesis

Natural products often possess multiple stereocenters, and their synthesis requires precise control over stereochemistry. Chiral diols can serve as starting materials or key intermediates, providing a pre-existing stereochemical framework that can be elaborated upon to construct the target molecule. While there are no prominent examples in the literature detailing the use of 2-Methylheptanediol-2,3 in a completed total synthesis, its structural features make it a plausible candidate for such endeavors. For instance, the diol functionality could be differentially protected and then manipulated to introduce new functional groups and build up the carbon skeleton of a complex natural product.

The development of new drugs and crop protection agents often relies on the synthesis of novel chiral molecules. Chiral diols can be used as intermediates to create these complex structures. The stereocenters present in 2-Methylheptanediol-2,3 could be crucial for the biological activity of a final product. For example, it could be a fragment of a larger molecule that binds to a specific enzyme or receptor. The synthesis of various pharmaceutical intermediates often involves the creation of optically active tertiary alcohols, a structural feature related to the diol system of 2-Methylheptanediol-2,3. sumitomo-chem.co.jp

Environmental Fate and Degradation Research of Diols with Relevance to 2 Methylheptandiol 2,3

Methodologies for Studying Chemical Degradation Rates in Environmental Matrices

The study of the degradation rates of chemicals like 2-Methylheptandiol-2,3 in environmental matrices such as soil and water involves a combination of laboratory experiments and sophisticated analytical techniques. These methodologies are designed to simulate environmental conditions and accurately quantify the disappearance of the parent compound and the appearance of degradation products over time.

Biodegradation studies are typically conducted by incubating the diol in samples of environmentally relevant media, such as soil slurries or water samples containing a natural microbial population. science.gov These experiments are often carried out in controlled laboratory settings where factors like temperature, moisture, and oxygen levels can be maintained at desired levels. To distinguish between biotic and abiotic degradation, sterilized control samples are usually included. The concentration of the diol is monitored at regular intervals to determine its rate of disappearance. The data is then often fitted to kinetic models, such as first-order kinetics, to calculate a degradation half-life. epa.gov

Abiotic degradation studies focus on processes such as hydrolysis and photolysis. Hydrolysis rates are determined by incubating the diol in sterile aqueous solutions at different pH values (typically acidic, neutral, and alkaline) and temperatures in the dark. nih.govnih.gov Photolysis studies involve exposing the diol in a transparent solvent (like water) to a light source that simulates natural sunlight. nih.gov The concentration of the diol is measured over time to determine the rate of photodegradation.

The quantification of diols and their degradation products in complex environmental samples requires sensitive and selective analytical methods. Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds. For diols, which can be polar and less volatile, a derivatization step is often necessary to improve their chromatographic behavior and detection sensitivity. This typically involves converting the hydroxyl groups to less polar functional groups, for example, through silylation.

Liquid chromatography-mass spectrometry (LC-MS) is another powerful technique that is well-suited for the analysis of polar and non-volatile compounds, and often does not require derivatization. LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers high selectivity and sensitivity for the detection and quantification of diols and their metabolites in complex matrices like soil extracts and water samples. For chiral compounds like 2-Methylheptandiol-2,3, which has two stereocenters, chiral chromatography techniques can be employed to separate and quantify the individual enantiomers and diastereomers, which may exhibit different degradation rates in the environment.

Table 2: Methodologies for Studying Chemical Degradation in Environmental Matrices

Methodology Description Key Parameters Measured Analytical Techniques
Biodegradation Studies Incubation of the diol in environmentally relevant media (soil, water) with active microbial populations under controlled conditions. Disappearance of the parent compound, formation of degradation products, half-life (t½). GC-MS, LC-MS/MS
Abiotic Degradation - Hydrolysis Incubation of the diol in sterile aqueous solutions at various pH values and temperatures in the absence of light. Hydrolysis rate constant (k_hyd), half-life at different pH values. GC-MS, LC-MS/MS
Abiotic Degradation - Photolysis Exposure of the diol in a transparent solvent to a light source simulating sunlight. Photodegradation rate constant (k_p), quantum yield (Φ). GC-MS, LC-MS/MS, UV-Vis Spectrophotometry
Sorption/Mobility Studies Batch equilibrium or column leaching experiments with different soil types. Soil-water distribution coefficient (Kd), Organic carbon-water (B12546825) partition coefficient (Koc). GC-MS, LC-MS/MS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.